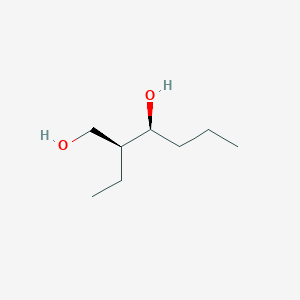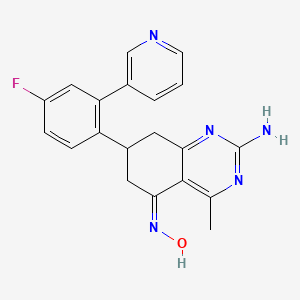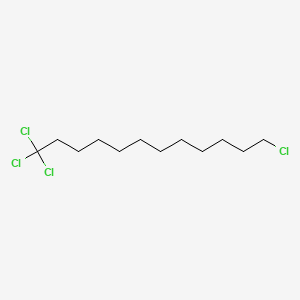
1,1,1,12-Tetrachloro-dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,12-Tetrachloro-dodecane is a halogenated hydrocarbon with the molecular formula C12H22Cl4. This compound is part of the broader class of organochlorine compounds, which are characterized by the presence of chlorine atoms attached to carbon atoms. These compounds are often used in various industrial applications due to their chemical stability and reactivity.
准备方法
The synthesis of 1,1,1,12-Tetrachloro-dodecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.
化学反应分析
1,1,1,12-Tetrachloro-dodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,1,12-Tetrachloro-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals, particularly in the synthesis of chlorinated drug molecules.
Industry: It is used in the production of various industrial chemicals and materials, including solvents and intermediates for polymer production.
作用机制
The mechanism of action of 1,1,1,12-Tetrachloro-dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
1,1,1,12-Tetrachloro-dodecane can be compared with other halogenated hydrocarbons, such as:
1,1,1,2-Tetrachlorododecane: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.
1-Chlorododecane: Contains only one chlorine atom, making it less reactive but more stable compared to this compound.
1,1,1-Trichlorododecane: Contains three chlorine atoms, offering a balance between reactivity and stability.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity patterns.
属性
分子式 |
C12H22Cl4 |
|---|---|
分子量 |
308.1 g/mol |
IUPAC 名称 |
1,1,1,12-tetrachlorododecane |
InChI |
InChI=1S/C12H22Cl4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14,15)16/h1-11H2 |
InChI 键 |
CRXKUMNDJGNLIH-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCC(Cl)(Cl)Cl)CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


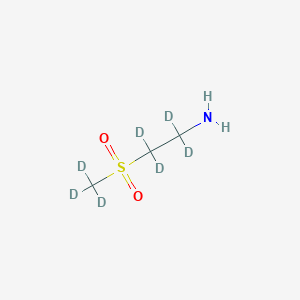
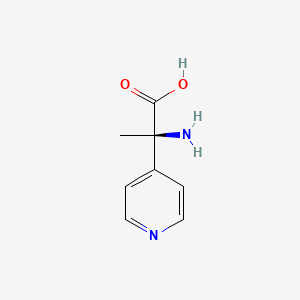
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

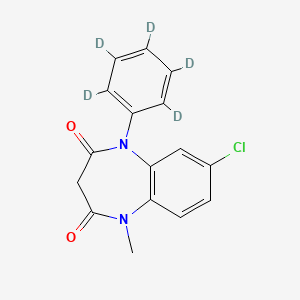

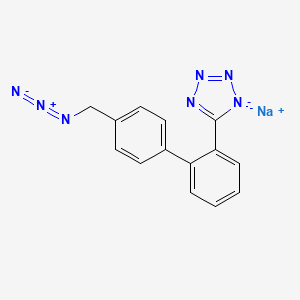
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
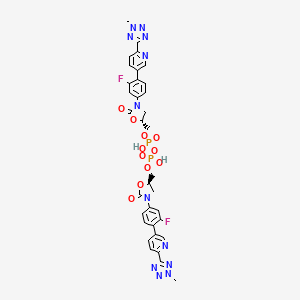
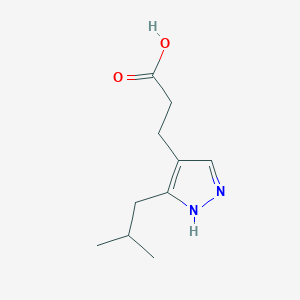
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
